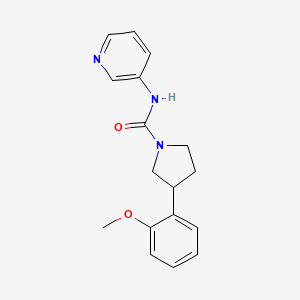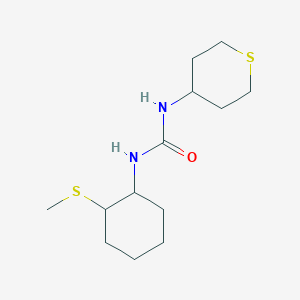![molecular formula C9H7BrFN3 B7593590 1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of fungal cell wall synthesis and disruption of the cell membrane. It has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in animal studies, indicating its potential for use in humans. It has been shown to have a low affinity for human cytochrome P450 enzymes, which suggests a low potential for drug-drug interactions. However, further studies are needed to fully understand its biochemical and physiological effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole is its potent antifungal and anticancer activity, which makes it a valuable tool for scientific research. Its low toxicity and low potential for drug-drug interactions also make it a promising candidate for further development. However, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, its synthesis method can be complex and time-consuming, which may pose challenges for large-scale production.
Direcciones Futuras
There are several future directions for research on 1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole. One area of focus could be the development of more efficient and scalable synthesis methods to enable large-scale production. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Its potential as a treatment for fungal infections and cancer should be explored further, with a focus on optimizing its efficacy and minimizing side effects. Finally, its potential applications in other fields, such as agriculture and environmental science, should also be investigated.
Métodos De Síntesis
The synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole can be achieved through several methods, including the reaction of 2-bromo-5-fluorobenzyl chloride with sodium azide, followed by cyclization with copper(I) iodide. Another method involves the reaction of 2-bromo-5-fluorobenzyl alcohol with triethylamine and triazole to form the desired compound. These methods have been optimized to provide high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antifungal activity against a wide range of fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, it has been investigated for its potential as an anticancer agent, with promising results in preclinical studies. Its ability to inhibit the proliferation of cancer cells has been attributed to its effect on the cell cycle and induction of apoptosis.
Propiedades
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-9-2-1-8(11)3-7(9)4-14-6-12-5-13-14/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHHCBMFVCCBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)


![1-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7593568.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)

![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)